molecular formula C9H18FNO3 B8332532 3-Amino-5-fluoro-4-hydroxy-pentanoic acid tert-butyl ester

3-Amino-5-fluoro-4-hydroxy-pentanoic acid tert-butyl ester

Cat. No. B8332532
M. Wt: 207.24 g/mol
InChI Key: GAOCYGMWQJTKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949516B2

Procedure details

To a solution of t-butyl 5-fluoro-4-hydroxy-3-nitropentanoate (950 mg, 4.0 mmol) in MeOH (20 mL) was added Raney Ni (about 200 mg), the mixture was shaken under H2 (30-35 psi) at rt for 18 h. It was filtered and the catalyst was washed with MeOH (2×10 mL). The MeOH solution was evaporated and the residue was purified by chromatography over silica gel (EtOAc-MeOH, 10:1) to give 840 mg (96%) of the titled compound as a yellowish viscous oil. 1HNMR (CDCl3), 1.450 (s, 9H), 2.12 (bs, 3H, OH and NH2), 2.28-2.38 (m, 1H), 2.47-2.57 (m, 1H), 3.24-3.30 (m, 1H), 3.54-3.76 (m, 1H), 4.38-4.48 (m, 1H), 4.54-4.61 (m, 1H).
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH:3]([OH:16])[CH:4]([N+:13]([O-])=O)[CH2:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7]>CO.[Ni]>[NH2:13][CH:4]([CH:3]([OH:16])[CH2:2][F:1])[CH2:5][C:6]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:7]

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
FCC(C(CC(=O)OC(C)(C)C)[N+](=O)[O-])O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was shaken under H2 (30-35 psi) at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered
WASH
Type
WASH
Details
the catalyst was washed with MeOH (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The MeOH solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography over silica gel (EtOAc-MeOH, 10:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC(CC(=O)OC(C)(C)C)C(CF)O
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.